2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a complex chemical compound that plays a significant role in various scientific and industrial fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide involves several key steps:
Formation of the 2,3-dihydrocyclopenta[b]indole core: This step typically starts with a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the benzo[d]thiazole moiety: This is achieved through a nucleophilic substitution reaction, where a suitable benzo[d]thiazole derivative reacts with the indole core.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide.
Industrial Production Methods
For large-scale production, optimization of these steps is essential to ensure high yield and purity. This may involve the use of flow chemistry, high-pressure reactors, or advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxides.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound, often altering its bioactivity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acid chlorides, amines.
Major Products Formed
The specific products formed depend on the type of reaction and the reagents used. For instance, oxidation might yield various oxides, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide has numerous applications:
Chemistry: Used as a precursor in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in anti-cancer and anti-inflammatory therapies.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The detailed mechanisms often involve binding to active sites or allosteric sites, modulating the activity of these targets and triggering downstream effects. Pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide stands out due to its unique combination of an indole and benzo[d]thiazole moiety. This dual structure imparts distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.
Similar Compounds
2-(1H-Indol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
2-(2,3-Dihydroindol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide
Properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-29(26,27)13-9-10-16-19(11-13)28-21(22-16)23-20(25)12-24-17-7-3-2-5-14(17)15-6-4-8-18(15)24/h2-3,5,7,9-11H,4,6,8,12H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOXTEGXQNLVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C4=C(CCC4)C5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.